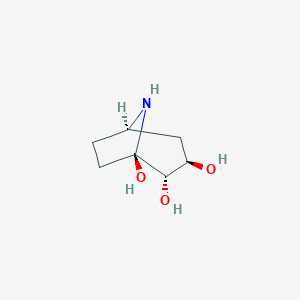

calystegine A3

説明

Distribution Across Plant Families

The distribution of calystegine A3 is not uniform across the plant kingdom but is concentrated in specific taxonomic groups.

The Solanaceae family, commonly known as the nightshade family, is a significant source of this compound. This compound has been detected in numerous species within this family, including several important food crops. screenlib.comnih.gov

Solanum tuberosum (Potato): this compound is a well-documented constituent of potatoes. screenlib.com It is considered one of the major calystegines found in potato tubers, alongside calystegine B2. researchgate.netresearchgate.net Studies have shown that the concentration of this compound can vary among different potato cultivars. chemfaces.com

Solanum lycopersicum (Tomato): The tomato plant also contains this compound. screenlib.com Research has identified its presence in the fruits of various tomato varieties. chemfaces.comphytojournal.com For instance, a study of nine tomato varieties grown in Spain detected this compound in a range of less than 0.5 to 5.43 mg/kg of fresh weight. chemfaces.com Another analysis of tomato-based products found this compound in all tested samples, with concentrations in some products reaching up to 19.0 mg/kg. wur.nlresearchgate.net

Solanum melongena (Eggplant): this compound has been found in eggplant. screenlib.com One study reported a concentration of 0.3 mg/kg of fresh weight in the fruit of eggplants grown in the UK. chemfaces.com

Physalis spp. (Groundcherry): Several species within the Physalis genus have been shown to produce this compound. The roots of Physalis alkekengi contain this compound. chemfaces.com Root cultures of Physalis divaricata and Physalis pubescens have also been found to produce this compound. Specifically, P. divaricata root cultures contained 6.99 µg/g of fresh mass. Furthermore, a low level of this compound (0.003 mg/kg of fresh weight) was detected in the fruits of Physalis peruviana. chemfaces.com

Lycium chinense (Chinese Wolfberry): Calystegines, including A3, have been reported in the genus Lycium, indicating its presence in this medicinal plant.

Hyoscyamus albus (White Henbane): this compound has been detected in Hyoscyamus albus. Research has identified its presence in the leaves, flowers, and seeds of this plant. researchgate.net Its congener, Hyoscyamus niger (Black Henbane), is also reported to contain this compound.

| Species | Common Name | Reference |

|---|---|---|

| Solanum tuberosum | Potato | screenlib.comresearchgate.netresearchgate.netchemfaces.com |

| Solanum lycopersicum | Tomato | screenlib.comchemfaces.comphytojournal.com |

| Solanum melongena | Eggplant | screenlib.comchemfaces.com |

| Physalis alkekengi | Chinese Lantern | chemfaces.com |

| Physalis divaricata | Spreading Groundcherry | |

| Physalis pubescens | Husk Tomato | |

| Physalis peruviana | Cape Gooseberry | chemfaces.com |

| Lycium chinense | Chinese Wolfberry | |

| Hyoscyamus albus | White Henbane | researchgate.net |

| Hyoscyamus niger | Black Henbane |

The Convolvulaceae, or morning glory family, is another significant source of this compound. nih.gov The compound was, in fact, first isolated from a member of this family.

Calystegia sepium (Hedge Bindweed): this compound was first identified in the roots of Calystegia sepium. It is a major calystegine in this species, found in various tissues.

Ipomoea spp. (Morning Glory): this compound is present in various species of the genus Ipomoea. It has been detected in sweet potato (Ipomoea batatas), with concentrations in the tuber reported at 0.11 mg/kg of fresh weight. Trace amounts of this compound have also been found in Ipomoea carnea. Additionally, it has been reported in Ipomoea aquatica (water spinach).

| Species | Common Name | Reference |

|---|---|---|

| Calystegia sepium | Hedge Bindweed | |

| Ipomoea batatas | Sweet Potato | |

| Ipomoea carnea | Pink Morning Glory | |

| Ipomoea aquatica | Water Spinach |

The Moraceae family, which includes mulberry trees, has also been identified as containing calystegines.

Morus alba (White Mulberry): The leaves of the white mulberry tree are a known source of this compound. screenlib.com While other calystegines have been isolated from the fruits, the leaves are specifically cited as containing A3. chemfaces.com

| Species | Common Name | Reference |

|---|---|---|

| Morus alba | White Mulberry | screenlib.com |

Accumulation Patterns in Plant Tissues

The concentration of this compound is not uniform throughout the plant; it accumulates in specific tissues, often those involved in growth and storage.

Underground organs and young, developing tissues often show the highest concentrations of this compound.

In Solanum tuberosum , the highest concentrations of calystegines are found in the sprouts emerging from the tubers. researchgate.net One study detected 3.3 mg of total calystegines per gram of fresh mass in 3 mm long sprouts. researchgate.net The peel of the tuber also contains significantly higher concentrations than the flesh. researchgate.net On average, the calystegine concentration in the peel can be about 13 times higher than in the flesh. Dormant tubers generally have lower calystegine levels than sprouting tubers. researchgate.net The biosynthesis of calystegines largely occurs in the roots, from which they are transported to the tubers.

For Physalis species, research has focused on root cultures, where this compound has been successfully isolated and quantified, indicating the roots are a primary site of accumulation.

Aerial parts of the plant, including leaves and fruits, also accumulate this compound, though often at lower concentrations than in underground storage organs and sprouts.

In potato plants (Solanum tuberosum), this compound is present in the leaves, flowers, and fruits. researchgate.net Young leaves and flowers have been noted as the aerial tissues with the highest concentrations. researchgate.net

In tomatoes (Solanum lycopersicum), this compound is found in the mature fruit. chemfaces.comphytojournal.com Studies have quantified its presence in various tomato cultivars and processed tomato products, confirming the fruit as a site of accumulation. chemfaces.comwur.nlresearchgate.net

The fruit of eggplant (Solanum melongena) and Cape gooseberry (Physalis peruviana) also contain this compound. chemfaces.com

In Calystegia sepium, young leaves have been observed to have the highest levels of calystegins in mature plants.

| Plant Tissue | Species Example(s) | Finding | Reference |

|---|---|---|---|

| Roots | Physalis spp., Calystegia sepium | Primary site of biosynthesis and accumulation. | |

| Tubers | Solanum tuberosum | Higher concentration in peel versus flesh. | researchgate.net |

| Sprouts | Solanum tuberosum | Highest concentrations found in emerging sprouts. | researchgate.net |

| Leaves | Solanum tuberosum, Morus alba | Present in leaves, with higher levels in young leaves. | screenlib.comresearchgate.net |

| Fruits | Solanum lycopersicum, Solanum melongena | Accumulates in the fruit of various species. | chemfaces.comphytojournal.com |

Roots, Tubers, and Sprouts

Influence of Environmental and Genetic Factors on Accumulation

The concentration of this compound in plants is not static; it is dynamically influenced by a variety of external and internal factors. These include environmental stressors, inherent genetic differences among plant varieties, and targeted genetic modifications, particularly those affecting carbohydrate metabolism.

Plant Stress Responses (e.g., mechanical wounding, pathogen attacks)

This compound, as a secondary metabolite, is implicated in plant defense mechanisms. Its biosynthesis and accumulation can be altered in response to various stress conditions, such as physical damage or invasion by pathogens.

Research on potato (Solanum tuberosum) tubers has shown that the response of this compound to mechanical wounding can be complex. In one study, subjecting potato tubers to mechanical wounding and light exposure did not lead to a significant change in the total calystegine levels. oup.comresearchgate.net Similarly, another study observed that calystegine levels in potato sprouts did not increase after being wounded. brieflands.com This suggests that, under certain conditions, the biosynthetic pathway of calystegines may not be primarily activated by wounding, in contrast to some other defense compounds like glycoalkaloids. oup.comresearchgate.net

Conversely, pathogen attack can have a different impact on this compound concentrations. A study on potato sprouts infected with the fungal pathogen Rhizoctonia solani revealed a decrease in the levels of both this compound and B2 post-infection. This finding suggests that during certain plant-pathogen interactions, the resources for or the regulation of calystegine biosynthesis might be altered, potentially redirecting metabolic flows towards the production of other defense compounds.

The biosynthesis of this compound is considered part of a plant's defense mechanism, accumulating as a defensive metabolite in response to stressors like mowing or pathogen invasion. wur.nl In some plant species, such as Ipomoea carnea, calystegines are present as a defense against both herbivores and pathogens. d-nb.info

Varietal and Climatic Differences

Significant variations in this compound content have been observed among different cultivars of the same plant species. This indicates a strong genetic basis for its accumulation. For instance, studies on numerous potato varieties have revealed a wide range of this compound concentrations. wur.nlnih.gov One study of 13 potato cultivars reported an average this compound concentration of 33 mg/kg fresh weight, with the actual values ranging from 9 to 84 mg/kg. wur.nl Similarly, an analysis of nine different tomato varieties grown in a greenhouse in Spain showed this compound levels ranging from less than 0.5 to 5.43 mg/kg fresh weight. wur.nl

The concentration of this compound can also differ between distinct groups within the same species. A comparison between Solanum tuberosum Group Phureja and Group Tuberosum potatoes found that while the concentration of this compound in the whole tubers was of a similar magnitude, there were differences in its distribution within the tuber. nih.gov

Climatic and geographical differences also appear to influence the accumulation of this compound. For example, eggplants (Solanum melongena) grown in the United Kingdom were found to contain 0.3 mg/kg fresh weight of this compound, whereas those from Japan had different calystegine profiles. wur.nl This variability could be attributed to a combination of different cultivars being grown in these regions and the differing climatic conditions. oup.com

The following table summarizes the reported concentrations of this compound in various plant species and cultivars, highlighting the influence of varietal and geographical factors.

| Plant Species | Cultivar/Variety/Region | Plant Part | This compound Concentration (mg/kg) | Reference(s) |

| Potato (Solanum tuberosum) | Average of 13 cultivars | Tuber (fresh weight) | 33 (range: 9–84) | wur.nl |

| Potato (Solanum tuberosum) | Various cultivars | Tuber (fresh weight) | 5.4 - 68.1 | nih.gov |

| Tomato (Solanum lycopersicum) | 9 greenhouse varieties (Spain) | Fruit (fresh weight) | <0.5–5.43 | wur.nl |

| Eggplant (Solanum melongena) | Grown in the UK | Fruit (fresh weight) | 0.3 | wur.nl |

| Cabbage (Brassica oleracea) | Not specified | Leaves (dry weight) | up to 25 | wur.nl |

| Cape Gooseberry (Physalis peruviana) | Not specified | Fruit (fresh weight) | 0.003 | wur.nl |

Genetic Modifications in Carbohydrate Metabolism

The biosynthesis of calystegines is linked to the primary carbohydrate metabolism of the plant. Studies involving genetically modified plants have provided insights into this relationship. Research on potato plants with engineered carbohydrate metabolism has shown that alterations in sugar levels can impact this compound accumulation. oup.com

In a study, transgenic potato lines were developed to overexpress a yeast-derived invertase, an enzyme that breaks down sucrose into glucose and fructose, in either the cytosol or the apoplast of the tubers. This resulted in tubers with higher levels of soluble sugars. oup.com It was observed that the calystegine levels in the tubers of these transgenic plants responded to these genetic alterations in carbohydrate metabolism. oup.com

Interestingly, the majority of calystegines found in potato tubers are synthesized in the plant's roots and then transported to the tubers for storage. oup.com Despite this, the genetic modifications that were limited to the tubers still had an effect on the final concentration of calystegines within the tubers. This suggests a complex regulatory network that connects carbohydrate status in the storage organs with the biosynthesis and transport of these alkaloids from the roots. oup.com

These findings indicate that the availability of carbohydrates is a significant factor in the regulation of calystegine biosynthesis in planta. researchgate.net

特性

IUPAC Name |

(1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4-,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCBOVUINUHZJA-MVIOUDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C(C(CC1N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]([C@@H](C[C@@H]1N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131580-36-4 | |

| Record name | Calystegine A3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131580-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calystegine A3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131580364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Properties of Calystegine A3

Molecular Structure and Formula

This compound possesses a bicyclic structure known as an azabicyclo[3.2.1]octane ring system, which is substituted with hydroxyl groups. ontosight.ai The specific arrangement of these hydroxyl groups is key to its unique chemical behavior. ontosight.ai

| Property | Value |

| Molecular Formula | C₇H₁₃NO₃ biosynth.commedchemexpress.comnih.govcymitquimica.com |

| Molecular Weight | 159.18 g/mol biosynth.commedchemexpress.comnih.gov |

| IUPAC Name | (1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol nih.gov |

| CAS Number | 131580-36-4 biosynth.commedchemexpress.comnih.gov |

| SMILES | C1C[C@]2(C@HO)O biosynth.com |

Biosynthesis and Metabolic Pathways of Calystegine A3

Derivation from the Tropane Alkaloid Biosynthetic Pathway

Calystegine A3 is recognized as a derivative of the tropane alkaloid biosynthetic pathway. researchgate.netpsu.eduresearchgate.net This pathway is responsible for producing a diverse range of alkaloids, including hyoscyamine and scopolamine. carbonomicon.com The biosynthesis of calystegines branches off from the main tropane alkaloid pathway, sharing the initial enzymatic steps. researchgate.netresearchgate.net The metabolic flux towards either the classical tropane alkaloids or the calystegines is determined by the activity of specific enzymes that act on common intermediates. nih.govmdpi.com Evidence from enzymatic studies, gene isolation, and labeled precursor feeding has confirmed the origin of calystegines from this pathway. brieflands.com

The pathway begins with the formation of a tropane ring system, a characteristic bicyclic structure. From the central intermediate, tropinone, the pathway diverges. One branch, leading to hyoscyamine and scopolamine, involves the reduction of tropinone to tropine. The other branch, leading to calystegines, involves the reduction of tropinone to pseudotropine. nih.govmdpi.com

Precursor Compounds in Biosynthesis

The construction of the this compound molecule relies on specific precursor compounds that provide the necessary carbon skeleton and stereochemical framework.

D-Glucose as a Stereochemical Scaffold

The synthesis of this compound has been achieved using D-glucose as a starting material. This highlights the role of D-glucose in providing the essential stereochemical backbone for the formation of the complex polyhydroxylated structure of this compound. A key step in a reported synthesis involves a zinc-mediated tandem reaction where a protected methyl 6-iodo glucoside is fragmented to an unsaturated aldehyde, which is then converted to the seven-membered carbon skeleton of this compound through ring-closing olefin metathesis.

Pseudotropine as a Core Intermediate

Pseudotropine is a pivotal intermediate in the biosynthesis of this compound. nih.govuni-halle.de It is formed from the reduction of tropinone, a central precursor in the tropane alkaloid pathway. The enzyme responsible for this conversion is tropinone reductase II (TRII). nih.govmdpi.com The formation of pseudotropine directs the metabolic flow away from the production of other tropane alkaloids like hyoscyamine and towards the synthesis of calystegines. nih.govmdpi.com Subsequent modifications of the pseudotropine core, including demethylation and hydroxylation, lead to the formation of the various calystegine compounds. nih.gov

Potential Role of 1β-amino-3β,4β,5α-trihydroxycycloheptane

The compound 1α-Amino-3β,4β,5α-trihydroxycycloheptane has been isolated from Lycium chinense and is considered a possible biosynthetic precursor of the calystegines found in this plant. scilit.comresearchgate.net The structural similarity between this aminocycloheptane and the calystegine core suggests its potential involvement in the biosynthetic pathway, although the exact nature of its role is still under investigation. scilit.com An alternative hypothesis suggests that this compound might arise from the degradation of calystegine A5. scribd.com

Enzymatic Steps and Gene Involvement

The biosynthesis of this compound is a multi-step process catalyzed by a series of specific enzymes. The genes encoding these enzymes have been identified and characterized in several plant species.

Role of 3β-Tigloyloxytropane Synthase (TS) and Tigloyl-CoA

A key enzymatic step in the calystegine biosynthetic pathway is the esterification of a tropane derivative. Recently, a BAHD acyltransferase from Atropa belladonna, named 3β-tigloyloxytropane synthase (TS), has been identified. nih.govnih.govresearchgate.net This enzyme catalyzes the reaction between 3β-tropanol and tigloyl-CoA to produce 3β-tigloyloxytropane. nih.govnih.govresearchgate.net This latter compound is a crucial intermediate in the biosynthesis of calystegines. nih.govnih.govresearchgate.net

Interestingly, unlike many other enzymes in this pathway which are localized in the cytosol, TS has been found to be localized in the mitochondria. nih.govnih.govresearchgate.net The acyl donor for this reaction, tigloyl-CoA, is synthesized by a bacterial CoA ligase (PcICS). nih.govnih.govresearchgate.net Silencing the gene for TS in A. belladonna resulted in a significant decrease in the levels of this compound, confirming the enzyme's essential role in the pathway. nih.gov Conversely, overexpression of TS led to an increase in 3β-tigloyloxytropane. nih.gov

Putrescine N-Methyltransferase (PMT) Expression

Putrescine N-methyltransferase (PMT) is the first enzyme committed to the biosynthesis of tropane alkaloids. oup.com It catalyzes the conversion of putrescine to N-methylputrescine, a critical step in the pathway. mdpi.comnih.gov In Solanum tuberosum (potato), a plant known to produce calystegines but not nicotine or medicinal tropane alkaloids like hyoscyamine and scopolamine, the expression of PMT genes confirms that the machinery for tropane alkaloid metabolism is active. nih.gov

| Study Focus | Organism | Key Finding | Reference |

| PMT Overexpression | Atropa belladonna | Increased N-methylputrescine but no significant change in calystegine levels. | oup.com |

| PMT Overexpression | Solanum tuberosum | Did not alter calystegine accumulation. | researchgate.net |

| PMT Gene Identification | Solanum tuberosum | Confirmed the presence and activity of PMT, supporting the tropane alkaloid pathway for calystegine formation. | nih.gov |

Tropinone Reductases (TRI and TRII) in Pathway Diversion

A significant branch point in the tropane alkaloid pathway occurs at the level of tropinone reduction, which is catalyzed by two distinct enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII). mdpi.com These enzymes are stereospecific in their action. mdpi.com

Tropinone Reductase I (TRI) reduces tropinone to tropine, which is the precursor for the biosynthesis of hyoscyamine and scopolamine. mdpi.comnih.gov

Tropinone Reductase II (TRII) reduces tropinone to pseudotropine, which is subsequently converted into calystegines. mdpi.comnih.gov

The relative activities of TRI and TRII are crucial in determining the metabolic flow towards either tropine-derived alkaloids or calystegines. mdpi.com Studies involving the overexpression of TRI and TRII in Atropa belladonna root cultures demonstrated this diversion clearly. Overexpression of the TRI gene led to a significant increase in hyoscyamine and scopolamine levels, while calystegine levels decreased. oup.com Conversely, strong overexpression of the TRII gene resulted in higher levels of pseudotropine. oup.com In potato, suppression of TRII expression through RNA interference (RNAi) severely reduced calystegine formation in sprouts, highlighting its critical role in calystegine biosynthesis. researchgate.net

| Enzyme | Product | Downstream Alkaloids | Reference |

| Tropinone Reductase I (TRI) | Tropine | Hyoscyamine, Scopolamine | mdpi.comnih.gov |

| Tropinone Reductase II (TRII) | Pseudotropine | Calystegines | mdpi.comnih.gov |

Cytochrome P450s in Hydroxylation

Cytochrome P450s (CYPs) are a large family of heme-containing monooxygenases that play a vital role in the oxidation of various compounds, including the hydroxylation steps in alkaloid biosynthesis. wikipedia.org In the context of this compound biosynthesis, recent research has begun to elucidate the specific P450s involved.

The formation of tropinone itself involves a cytochrome P450, AbCYP82M3, which catalyzes the cyclization of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. d-nb.info Following the formation of the nortropane core, further modifications, including hydroxylations, are necessary to produce the various calystegine analogues.

Metabolomics-guided studies in Atropa belladonna have identified two cytochrome P450s, AbP450-5021 and AbP450-116623, that are involved in the biosynthesis of alkaloids derived from pseudotropine. researchgate.net These enzymes catalyze N-demethylation and ring-hydroxylation reactions, which are key steps in the formation of modified tropane alkaloids, including the precursors to calystegines. researchgate.net Specifically, P450s are responsible for the hydroxylation of the tropane ring, a defining feature of calystegines. wikipedia.orgresearchgate.net The specific P450 that hydroxylates the precursor to yield this compound is a subject of ongoing research, but the involvement of this enzyme class in the final steps of its formation is clear. nih.gov

Regulation of this compound Accumulation

Link to Sucrose and Carbohydrate Availability

The accumulation of calystegines, including this compound, has been shown to be linked to the availability of sucrose and other carbohydrates. oup.com Studies on root cultures have indicated that increased carbohydrate availability can lead to higher calystegine accumulation. researchgate.netresearchgate.net

This connection was further investigated in transgenic potato plants with altered carbohydrate metabolism. oup.compsu.edu Potato lines engineered to have higher levels of soluble sugars, either through the overexpression of yeast invertase or the suppression of sucrose synthase activity, exhibited increased calystegine levels. oup.com The most significant increase in calystegines was observed in tubers where sucrose synthase activity was suppressed, leading to an accumulation of sucrose. oup.com

The induction of alkaloid formation by sucrose is a known phenomenon in other Solanaceae species as well, such as Atropa belladonna. researchgate.net This regulation often occurs at the level of gene expression for the biosynthetic enzymes. researchgate.net In potato, the transcripts for enzymes involved in calystegine biosynthesis, such as PMT and TRII, were found to largely correlate with the accumulation of the final products in response to changes in carbohydrate levels. oup.com This suggests that sucrose acts not only as a carbon source but also potentially as a signaling molecule that influences the expression of genes in the calystegine biosynthetic pathway. researchgate.netresearchgate.net

| Genetic Modification in Potato | Effect on Carbohydrate Metabolism | Effect on Calystegine Accumulation | Reference |

| Overexpression of yeast invertase (apoplast) | Elevated glucose, decreased sucrose | Increased calystegines | oup.comresearchgate.net |

| Overexpression of yeast invertase (cytosol) | Elevated glucose and sucrose | Increased calystegines | oup.comresearchgate.net |

| Antisense suppression of sucrose synthase | Enhanced sucrose accumulation | Strongest increase in calystegines | oup.com |

Advanced Chemical Synthesis Strategies for Calystegine A3

Total Synthesis Approaches from Carbohydrate Precursors

The inherent stereochemistry of carbohydrates makes them ideal starting materials for the synthesis of complex chiral molecules like calystegine A3. D-glucose, in particular, serves as a common and effective precursor for constructing the nortropane core of the molecule.

A critical step in these synthetic pathways is a zinc-mediated tandem reaction. This one-pot fragmentation-allylation reaction elongates the carbohydrate chain by three carbons, converting a methyl 6-iodo glucoside intermediate into a nona-1,8-diene derivative. researchgate.net This key transformation accomplishes both the fragmentation of the carbohydrate backbone and a subsequent allylation, effectively preserving the crucial stereochemical information from the starting material.

Following the formation of the diene, a ring-closing metathesis (RCM) reaction is employed to construct the characteristic bicyclic nortropane skeleton. researchgate.net This step typically utilizes a Grubbs catalyst to facilitate the formation of the seven-membered ring. The synthesis is completed by deprotection steps under mild acidic conditions to yield the final this compound product.

Table 1: Key Reactions in this compound Synthesis from Carbohydrate Precursors

| Step | Reaction Type | Precursor | Key Reagents | Product | Reported Yield |

| 1 | Zinc-Mediated Tandem Fragmentation-Allylation | Benzyl-protected methyl 6-iodo glucoside | Zinc dust, Benzylamine, Allyl bromide | Nona-1,8-diene intermediate | 62–68% |

| 2 | Ring-Closing Olefin Metathesis (RCM) | Diene intermediate from Step 1 | Grubbs' catalyst | Bicyclic alkene | >90% conversion |

Enantioselective Synthesis Methodologies

Achieving high enantiomeric purity is paramount in the synthesis of bioactive molecules. For this compound, enantioselectivity is often established by starting with an optically pure precursor from the chiral pool, such as D-glucose or 2-deoxy-D-glucose. nih.gov This approach, known as a chiral pool synthesis, leverages the defined stereocenters of the starting material to dictate the stereochemistry of the final product. nih.gov

Beyond the chiral pool approach, other enantioselective methods have been explored. One notable strategy is the enzymatic asymmetrization of a 6-amino-2-cycloheptene-1,4-diol derivative, which has been successfully applied to the synthesis of both (+)- and (-)-calystegine A3. acs.org This biocatalytic method offers a powerful way to introduce chirality and separate enantiomers.

Other strategies to ensure enantiomeric purity during the synthesis include:

Chiral Auxiliaries: Incorporating removable chiral groups, such as Evans' oxazolidinones, can direct the stereochemical course of key reactions like allylation.

Asymmetric Catalysis: The use of chiral catalysts for reactions like Sharpless epoxidation or Noyori hydrogenation can create stereocenters with high enantiomeric excess.

Enzymatic Resolution: Lipases or esterases can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of diastereomers at an intermediate stage.

The first enantioselective synthesis of a tropane alkaloid, specifically this compound, was reported in 1995. collectionscanada.gc.ca

Diastereoselective Allylation in Synthetic Routes

Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple chiral centers in a molecule. In the context of this compound synthesis, a diastereoselective allylation protocol has been a key feature of a 17-step total synthesis starting from 2-deoxy-D-glucose. nih.govresearchgate.net

This route utilizes the Brown allylation, which involves the reaction of an aldehyde with B-allyldiisopinocampheylborane, a chiral reagent. researchgate.net This specific reaction was employed to create a key homoallylic alcohol intermediate with a high degree of stereocontrol. researchgate.net The Brown allylation proved superior to other methods, such as those using allyltin reagents or Keck allylation, which did not yield the desired product in this specific synthesis. researchgate.net

Table 2: Brown Allylation for this compound Synthesis

| Feature | Description |

| Starting Material | Aldehyde derived from 2-deoxy-D-glucose researchgate.net |

| Key Reagent | B-allyldiisopinocampheylborane researchgate.net |

| Product | Homoallylic alcohol intermediate researchgate.net |

| Diastereocontrol | 11:1 diastereomeric ratio researchgate.net |

| Yield | 79% researchgate.net |

Synthesis of Analogues and Derivatives (e.g., xylobio-calystegine A3)

The synthetic routes developed for this compound have been adapted to produce a variety of analogues and derivatives for structure-activity relationship studies. These analogues often feature modifications to the number and position of hydroxyl groups or the attachment of other chemical moieties. researchgate.net

An important target analogue is the xylanase inhibitor, xylobio-calystegine A3 . au.dk A new synthetic route for this compound, which involved a diastereoselective allylation, was developed as part of the research effort toward synthesizing this specific analogue. au.dk However, further work is required to complete the total synthesis of xylobio-calystegine A3. au.dk

Other synthetic analogues that have been reported include:

Fluorinated calystegines , which were synthesized using a zinc-mediated tandem ring-opening reaction followed by ring-closing metathesis. researchgate.net

Calystegine B4 , achieved in 10 steps from (–)-D-lyxose using a Petasis–borono-Mannich reaction and RCM as key steps. researchgate.net

6-oxa-calystegine B2 analogues , which are polyhydroxylated 6-oxa-nor-tropanes that incorporate the key structural features of the natural product. nih.gov

These synthetic efforts highlight the versatility of the established chemical pathways and their importance in generating novel compounds for biological evaluation.

Biological Activities and Mechanistic Insights of Calystegine A3

Glycosidase Inhibition Profile

Calystegine A3 is recognized for its ability to inhibit glycosidases, which are enzymes that break down complex carbohydrates by hydrolyzing glycosidic bonds. ontosight.aibiosynth.com This inhibitory action is the primary basis for its biological effects. vulcanchem.comresearchgate.net

Broad-Spectrum Inhibition of α- and β-Glycosidases

This compound demonstrates inhibitory activity against a range of α- and β-glycosidases, making it a subject of interest in biochemical research for studying carbohydrate metabolism. Its ability to act on various glycosidases underscores its potential as a tool for investigating the roles of these enzymes in biological systems. biosynth.com

Specific Enzyme Inhibition

Detailed studies have revealed the specific inhibitory effects of this compound on several key glycosidases:

α-Galactosidase: this compound is a known inhibitor of α-galactosidase. It has been shown to moderately inhibit human α-galactosidase. oup.com

β-Glucosidase: The compound exhibits inhibitory activity against β-glucosidase. Specifically, this compound has been found to selectively inhibit rat liver β-glucosidase. nih.govresearchgate.netoup.com

Human Lysosomal β-Glucocerebrosidase (GCase): this compound acts as a competitive inhibitor of human lysosomal β-glucocerebrosidase. Molecular docking studies indicate that this compound binds to the active site of GCase. researchgate.netnih.gov This interaction is noteworthy as GCase is implicated in Gaucher's disease. oup.com

Maltase and Sucrase: Research on human intestinal α-glucosidases has shown that this compound exhibits low in vitro inhibition of maltase and sucrase. researchgate.netnih.govresearchgate.net In silico docking studies have confirmed that this compound can bind to the active sites of these enzymes. researchgate.netresearchgate.net

Competitive Inhibition Mechanisms

The inhibitory action of this compound on glycosidases is typically competitive. uni-halle.de This means it binds to the active site of the enzyme, competing with the natural substrate. For instance, it is a competitive inhibitor of human lysosomal β-glucocerebrosidase. The mode of inhibition for both maltase and sucrase has also been described as competitive. uni-halle.de Docking studies have visualized this interaction, showing the formation of hydrogen bonds between the hydroxyl and amino groups of this compound and amino acid residues in the active centers of maltase and sucrase. researchgate.net Specifically, a salt bridge is formed between the protonated amino group of the calystegine and aspartate side chains of the catalytic nucleophiles. researchgate.net

Structure-Activity Relationship (SAR) Studies

The inhibitory potency and selectivity of calystegines are highly dependent on their chemical structure, particularly the number and arrangement of hydroxyl groups and modifications to the nitrogen atom.

Influence of Hydroxylation Patterns on Enzyme Affinity and Selectivity

The specific hydroxylation pattern of this compound is a key determinant of its distinct biological activity. The configuration of the hydroxyl groups on the nortropane ring influences the binding orientation of calystegines within the enzyme's active site. vulcanchem.comresearchgate.netnih.gov For example, this compound binds to β-glucocerebrosidase in what is described as a "Type 1" orientation, which is also observed with the more potent inhibitor, calystegine B2. researchgate.netnih.govchemfaces.com This specific orientation is crucial for effective stabilization of the enzyme. researchgate.netnih.gov In contrast, other isomers like calystegine B3 and B4 adopt a different "Type 2" orientation, which does not lead to the same stabilizing effect. researchgate.netnih.gov This highlights that the precise arrangement of hydroxyl groups is critical for achieving a strong affinity for β-glucocerebrosidase. researchgate.netnih.gov

Impact of N-Methylation on Inhibition Specificity

Chemical modification of the nitrogen atom in the nortropane skeleton significantly alters the inhibitory specificity of calystegines. The N-methylation of this compound has been shown to markedly enhance its inhibition of coffee bean α-galactosidase, resulting in a Kᵢ value of 5.2 μM. researchgate.netnih.govidexlab.com Conversely, this modification almost completely eliminates its inhibitory potential towards β-glucosidase. researchgate.netnih.gov This demonstrates that methylation of the nitrogen atom can dramatically shift the inhibitor's specificity from β- to α-glycosidases. nih.gov

Molecular Docking and Binding Orientation to Enzyme Active Sites

Molecular docking studies have been instrumental in elucidating the interaction between this compound and the active site of target enzymes, particularly the human lysosomal enzyme β-glucocerebrosidase (GCase). researchgate.netvulcanchem.com These computational analyses reveal that the binding orientation of calystegine isomers within the enzyme's active site is a critical determinant of their biological activity. researchgate.netresearchgate.net

This compound adopts a specific, effective binding orientation classified as "Type 1". researchgate.netresearchgate.netnih.gov This orientation is shared with another potent inhibitor, calystegine B2, and is crucial for its ability to stabilize the enzyme. researchgate.netnih.govchemfaces.com While other isomers like calystegine B3 and B4 also fit into the same active site, they adopt a different, "Type 2" orientation, which does not result in the same stabilizing effect. researchgate.netresearchgate.netchemfaces.com This difference highlights that the specific configuration of hydroxyl groups on the nortropane ring dictates the binding mode. researchgate.netresearchgate.net The correct orientation is a fundamental requirement for achieving a strong affinity and subsequent chaperone effect on β-glucocerebrosidase. researchgate.netresearchgate.net

Hydrogen Bonding and Van der Waals Interactions

The stability of the this compound-GCase complex is maintained by a network of non-covalent interactions within the enzyme's active site. researchgate.netvulcanchem.com Although all calystegine isomers bind to the same site, the specific interactions differ based on their orientation. researchgate.netnih.gov For this compound, with its effective Type 1 orientation, the key interactions are analogous to those of the potent inhibitor calystegine B2. researchgate.netnih.gov

The crucial interactions for stabilizing the complex include:

Essential Hydrogen Bonds : Essential hydrogen bonds are formed with the amino acid residues Asp127, Glu235, and Glu340. researchgate.netvulcanchem.comnih.gov These interactions are consistently maintained among the effective calystegine isomers. researchgate.netnih.gov

Additional Hydrogen Bonds : Further stabilization is provided by hydrogen bonds with Trp179, Asn234, Trp381, and Asn396. vulcanchem.comchemfaces.com

Van der Waals Interactions : Favorable van der Waals forces contribute significantly to the binding, involving key hydrophobic residues such as Phe128, Trp179, and Phe246. researchgate.netvulcanchem.comchemfaces.com

These combined interactions anchor this compound within the active site, facilitating its biological effects.

Table 1: Amino Acid Residues in the Active Site of β-Glucocerebrosidase Interacting with this compound

| Interaction Type | Interacting Amino Acid Residues |

|---|---|

| Essential Hydrogen Bonding | Asp127, Glu235, Glu340 |

| Additional Hydrogen Bonding | Trp179, Asn234, Trp381, Asn396 |

| Van der Waals Interactions | Phe128, Trp179, Phe246 |

Cellular and Molecular Interactions

Pharmacological Chaperone Effects for β-Glucocerebrosidase

This compound functions as a pharmacological chaperone for β-glucocerebrosidase (GCase), an enzyme whose deficiency leads to Gaucher disease. researchgate.netchemfaces.com Pharmacological chaperones are small molecules that bind to mutant enzymes, stabilizing their conformation and facilitating proper folding and trafficking, thereby increasing their residual activity. researchgate.netresearchgate.net

The efficacy of this compound as a pharmacological chaperone is directly linked to its "Type 1" binding orientation within the GCase active site. researchgate.netnih.gov This specific orientation allows it to effectively stabilize the enzyme. researchgate.netchemfaces.com Consequently, this stabilization leads to a significant increase in intracellular β-glucocerebrosidase activity. researchgate.netchemfaces.com This effect has been observed in studies using N370S fibroblasts, a common cell model for Gaucher disease which carries one of the most prevalent mutations. researchgate.netchemfaces.comchemfaces.com In contrast, calystegines that adopt a "Type 2" orientation fail to preserve the enzyme's activity, underscoring the critical nature of the binding mode for chaperone function. researchgate.netchemfaces.com

Modulation of Cellular Metabolic Pathways (e.g., PI3K/AKT/mTOR in Human Adipose-Derived Stem Cells)

Research involving calystegine extracts has demonstrated their ability to modulate key cellular signaling pathways involved in metabolism. mdpi.comresearchgate.net Specifically, in human adipose-derived stem cells (HuASCs) subjected to hyperglycemic conditions, a total calystegine extract was found to restore the defective phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway. mdpi.comresearchgate.net This pathway is fundamental for regulating the metabolic and mitogenic actions of insulin and is often impaired in conditions like type 2 diabetes. mdpi.com

In hyperglycemic HuASCs, the expression of PI3K, AKT, and mTOR was downregulated. mdpi.com Pre-treatment with a calystegine extract containing A3, among other isomers, led to an improved kinase/mTOR pathway, evidenced by an increase in the expression of PI3K, AKT, and mTOR at both the mRNA and protein levels. mdpi.comresearchgate.net These findings suggest that calystegines exert a protective effect on cellular metabolic functions by promoting the PI3K/AKT/mTOR pathway. mdpi.comresearchgate.net

Role in Reducing Oxidative Stress and Promoting Cell Survival in Hyperglycemic Conditions

Persistent high glucose levels (hyperglycemia) can induce significant cellular damage through glucotoxicity, leading to oxidative stress, mitochondrial dysfunction, and ultimately, reduced cell viability. researchgate.netnih.gov Studies on human adipose-derived stem cells (HuASCs) have shown that treatment with a total calystegine extract can counteract these detrimental effects. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Calystegine B2 |

| Calystegine B3 |

| Calystegine B4 |

| β-Glucocerebrosidase |

| PI3K (Phosphatidylinositol 3-kinase) |

| AKT (Protein kinase B) |

Advanced Analytical Methodologies for Calystegine A3 Research

Isolation and Purification Techniques

Due to their hydrophilic nature, calystegines like A3 are highly soluble in water but often insoluble in non-hydroxylic solvents, which complicates their extraction and purification. researchgate.net

Ion Exchange Chromatography

Ion exchange chromatography is a fundamental technique for the isolation and purification of calystegine A3 from crude plant extracts. researchgate.netresearchgate.net This method effectively separates the highly polar calystegines from other less polar compounds present in the extract. Plant crude extracts are typically loaded onto an ion-exchange resin, which allows for the enrichment of the calystegine fraction. researchgate.net This technique has been successfully employed to isolate this compound from the root cultures of various Physalis species. researchgate.netbrieflands.com For instance, studies have used ion exchange column chromatography as a key step to obtain purified this compound for subsequent identification and analysis. researchgate.netbrieflands.com

Structural Elucidation Techniques

Confirming the precise chemical structure of this compound requires powerful spectroscopic methods that provide detailed information about its molecular formula and the spatial arrangement of its atoms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and exact mass of this compound. This technique provides a highly accurate molecular weight, allowing for the confident assignment of its molecular formula, C₇H₁₃NO₃. nih.govmdpi.com The high resolution of HRMS helps to distinguish this compound from other compounds with similar nominal masses, ensuring unambiguous identification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is indispensable for the structural elucidation of this compound. researchgate.net ¹H NMR spectra provide detailed information about the chemical environment of each hydrogen atom in the molecule. The chemical shifts and splitting patterns observed in the ¹H NMR spectrum are used to identify the hydroxyl and amine functional groups and to determine the stereochemistry of the nortropane skeleton. This data, often used in conjunction with other NMR techniques like ¹³C NMR, allows for the complete and unambiguous assignment of the this compound structure. researchgate.netresearchgate.net

Quantitative Analysis and Detection Methods

Accurate quantification of this compound in various samples, such as plant tissues, is crucial for understanding its biological role and distribution.

Gas Chromatography-Mass Spectrometry (GC-MS/HRMS-Q-Orbitrap) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly sensitive method for the quantitative analysis of this compound. researchgate.net Due to the low volatility of calystegines, a derivatization step is necessary before GC analysis. researchgate.netnih.govcreative-biolabs.com This typically involves treating the sample with silylating agents to convert the polar hydroxyl groups into more volatile trimethylsilyl (TMS) ethers. researchgate.netnih.gov

The coupling of GC with high-resolution mass spectrometry, such as a hybrid quadrupole-Orbitrap analyzer (GC-HRMS-Q-Orbitrap), offers exceptional selectivity and sensitivity for calystegine analysis. researchgate.netnih.govresearchgate.netacs.org This advanced technique allows for the monitoring of several ions at accurate masses, leading to highly reliable identification and quantification. researchgate.netnih.govacs.org The method has been validated with suitable linearity, trueness, and precision for the analysis of this compound in various matrices, including tomatoes. researchgate.netnih.gov The limit of quantitation (LOQ) for this compound using this method has been established at 0.5 mg/kg in tomato samples. researchgate.netnih.govacs.org

Table 1: GC-Q-Orbitrap Parameters for this compound Analysis (This table is interactive and can be sorted by clicking on the headers)

| Parameter | Value | Reference |

|---|---|---|

| Gas Chromatograph | TRACE 1310 GC | acs.org |

| Mass Spectrometer | Q-Exactive hybrid quadrupole-Orbitrap | acs.org |

| Ionization Mode | Electron Ionization (EI) | acs.org |

| Electron Energy | 70 eV | acs.org |

| Transfer Line Temperature | 280 °C | acs.org |

| Ion Source Temperature | 230 °C | acs.org |

| Full MS Resolution | 60,000 FWHM | acs.org |

| Scan Range (m/z) | 50-750 | acs.org |

Table 2: Validation Parameters for GC-Q-Orbitrap Analysis of this compound in Tomato (This table is interactive and can be sorted by clicking on the headers)

| Parameter | Result | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.5 mg/kg | acs.org |

| Limit of Quantitation (LOQ) | 0.5 mg/kg | nih.govacs.org |

| Intraday Precision (RSD%) at 0.5 mg/kg | ≤20.0% | acs.org |

| Recovery at 0.5 mg/kg | 73.7-120.0% | acs.org |

Table 3: Detected Concentrations of this compound in Various Plant Materials (This table is interactive and can be sorted by clicking on the headers)

| Plant Material | Concentration Range (mg/kg fresh weight unless noted) | Reference |

|---|---|---|

| Physalis divaricata (root cultures) | 6.99 µg/g (fresh mass) | brieflands.com |

| Solanum aethiopicum | 1.94 - 15.88 | researchgate.net |

| Tomato-based products | 0.4 - 19.0 | researchgate.net |

| Solanum melongena (eggplant) | 0.3 | wur.nl |

| Lycopersicum esculentum (tomato) | 1.1 | wur.nl |

| Physalis peruviana (fruits) | 0.003 | wur.nl |

| Potato Cultivars | 9 - 84 | wur.nl |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound. This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

In a typical LC-MS/MS setup, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be used for the separation of calystegines. researchgate.net This is often followed by detection using a high-resolution mass spectrometer, such as an Orbitrap, which allows for the monitoring of several ions at an accurate mass. researchgate.netacs.org The use of a triple quadrupole (QqQ) or a quadrupole coupled to an Orbitrap (Q-Orbitrap) analyzer has also been reported for the analysis of calystegines, including A3. researchgate.net

For the analysis of this compound in tomato-based products, a method involving solid-liquid extraction with a methanol/water mixture (50/50, v/v) has been developed, followed by LC-HRMS (Orbitrap) analysis. researchgate.net This approach provides high reliability in compound identification. acs.org The validation of such methods has demonstrated good performance, with recoveries ranging from 96% to 121% and relative standard deviations at or below 16%. researchgate.net

Table 1: LC-MS/MS Parameters for Calystegine Analysis

| Parameter | Value/Description | Source |

| Chromatography | ||

| Column | HILIC-A stationary phase | researchgate.net |

| Mobile Phase | Methanol/water (50/50, v/v) for extraction | researchgate.net |

| Mass Spectrometry | ||

| Analyzer | High-Resolution Mass Spectrometry (HRMS) - Orbitrap | researchgate.netacs.org |

| Ionization Mode | Electrospray Ionization (ESI) | dshs-koeln.de |

| Acquisition Mode | Monitoring of several ions at accurate mass | acs.org |

Capillary Electrophoresis (Capillary Zone Electrophoresis, Capillary Isotachophoresis)

Capillary electrophoresis (CE) offers a rapid and efficient alternative for the analysis of calystegines. researchgate.net Both capillary zone electrophoresis (CZE) and capillary isotachophoresis (CITP) have been successfully applied to the determination of this compound and B2 in potato tubers. nih.govnlk.cz

In CZE, a background electrolyte consisting of a mixture of histidine, N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES), and methanol in demineralized water has been optimized for separation. nih.gov Detection is often achieved by indirect UV detection at 210 nm. nih.gov This method allows for a clear separation of calystegines from other components in a methanolic sample extract within a short analysis time of 4 minutes. nih.gov

For CITP analysis, the electrolyte system consists of a leading electrolyte (e.g., ammonium hydroxide, BES, hydroxyethylcellulose, and methanol in water) and a terminating electrolyte (e.g., histidine, acetic acid, and methanol in water). nih.gov Calystegines are separated within 20 minutes and detected by a conductimeter. nih.gov The high resolving power of CZE enables the separation of calystegines with the same number of hydroxyl groups. researchgate.net

Thin Layer Chromatography (TLC) for Preliminary Screening

Thin Layer Chromatography (TLC) serves as a valuable tool for the preliminary screening of calystegines in plant extracts. researchgate.net Automated multiple development (AMD-TLC) has been utilized for the separation of different calystegines, which vary in the number and pattern of hydroxyl groups on the nortropane ring system. researchgate.net

The optimization of solvent systems, development time, number of development steps, and drying times allows for the effective separation of individual calystegines and their potential biosynthetic precursors. researchgate.net Various detection reagents can be used to visualize the separated compounds, and the limits of detection can be evaluated for these reagents. researchgate.net While TLC is primarily a qualitative or semi-quantitative technique, it provides a cost-effective and straightforward method for initial screening before more sophisticated quantitative analysis is performed. researchgate.net High-performance thin-layer chromatography (HPTLC) bioautography is an advancement that improves sensitivity and resolution. mdpi.com

Method Validation Parameters

To ensure the reliability and accuracy of analytical methods for this compound, a comprehensive validation process is essential. a3p.org This process evaluates several key parameters, including linearity, accuracy, repeatability, and detection limits. fda.gov

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. fda.gov For calystegine analysis, good linearity has been observed with determination coefficients (R²) greater than 0.99. researchgate.net In capillary electrophoresis methods for this compound, linearity has been established in the range of 10-100 ng/µL for CZE and 1-10 ng/µL for CITP. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. a3p.org It is often evaluated through recovery studies by analyzing samples spiked with a known amount of the analyte. a3p.org For LC-HRMS methods, recoveries for calystegines have been reported to be in the range of 96% to 121%. researchgate.net In CE, accuracy for this compound analysis was found to be 96 ± 5% for CZE and 98 ± 4% for CITP. nih.gov

Repeatability (Intra-assay Precision): Repeatability measures the precision of the method under the same operating conditions over a short period. fda.gov It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). fda.gov For calystegine analysis by LC-HRMS, relative standard deviations were lower than or equal to 16%. researchgate.net The intra-assay repeatability for CE methods was 4.2% for CZE and 3.5% for CITP. nih.gov

Detection and Quantitation Limits: The limit of detection (LOD) is the lowest amount of an analyte that can be detected but not necessarily quantified. fda.gov The limit of quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. fda.gov For the LC-HRMS analysis of this compound, the LOQ has been established at 0.5 mg/kg. researchgate.net In CE, the detection limit for this compound was 3 ng/µL for CZE and 0.4 ng/µL for CITP. nih.gov

Table 2: Validation Parameters for Different Analytical Methods for this compound

| Method | Linearity Range | Accuracy (Recovery %) | Repeatability (RSD %) | Detection/Quantitation Limit | Source |

| LC-HRMS (Orbitrap) | R² > 0.99 | 96 - 121% | ≤ 16% | LOQ: 0.5 mg/kg | researchgate.net |

| Capillary Zone Electrophoresis (CZE) | 10 - 100 ng/µL | 96 ± 5% | 4.2% | LOD: 3 ng/µL | nih.gov |

| Capillary Isotachophoresis (CITP) | 1 - 10 ng/µL | 98 ± 4% | 3.5% | LOD: 0.4 ng/µL | nih.gov |

Ecological Roles and Biomarker Applications in Research

Calystegine A3 as a Plant Defense Metabolite

Plants produce a diverse array of secondary metabolites that are not essential for their basic survival but play crucial roles in their interaction with the environment. This compound is one such metabolite, acting as a key component of the plant's defense system. slu.se It is found in plants belonging to the Solanaceae and Convolvulaceae families, including common vegetables like potatoes, tomatoes, and eggplants. biosynth.com The biosynthesis of this compound is often triggered by external stressors, such as mechanical wounding from mowing or pathogen attacks, leading to its accumulation as a defense mechanism.

The defensive properties of this compound are largely attributed to its ability to inhibit glycosidases, which are enzymes that break down complex carbohydrates. biosynth.com By interfering with these enzymes in insects and other herbivores, this compound can disrupt their digestive processes and act as an antifeedant, deterring them from consuming the plant. biosynth.comscispace.com This inhibitory action is a critical aspect of the plant's strategy to protect itself from pests. Additionally, some studies have suggested that calystegines may possess allelopathic effects, potentially inhibiting the growth of competing plant species. slu.seresearchgate.net

Research into Plant-Insect Interactions

The interaction between plants and insects is a complex and dynamic field of study, with chemical compounds like this compound playing a pivotal role. tum.deunl.edu Research in this area focuses on understanding how these plant-derived chemicals influence insect behavior, physiology, and evolution.

This compound's primary mode of action in plant-insect interactions is through the inhibition of glycosidase enzymes. biosynth.comunifi.it These enzymes are vital for insects to obtain energy from the carbohydrates in their diet. unifi.it By blocking the function of these enzymes, this compound effectively disrupts the insect's metabolism. biosynth.comunifi.it This can lead to a range of detrimental effects on the insect, from reduced feeding to impaired growth and development, thereby contributing to the plant's defense. slu.sebiosynth.com The study of these interactions provides valuable insights into the co-evolutionary arms race between plants and the insects that feed on them. researchgate.net

This compound as a Biomarker for Dietary Exposure Research

In the field of nutritional science, accurately assessing dietary intake is crucial for understanding the links between diet and health. Traditional methods like food diaries and questionnaires are often subject to recall bias and inaccuracies. This has led to a growing interest in identifying objective biomarkers of food intake.

Correlation with Food Consumption Patterns (e.g., potato intake)

Recent research has highlighted the potential of this compound as a specific biomarker for the consumption of certain foods, particularly potatoes. researchgate.net Studies have demonstrated a strong correlation between the intake of potato products and the concentration of this compound found in urine. d-nb.infonih.gov In controlled dietary intervention studies, participants who consumed meals containing potatoes showed a significant and dose-dependent increase in urinary this compound levels. researchgate.netd-nb.info This relationship holds true across various types of potato products and cooking methods. d-nb.info The concentration of this compound in urine has been shown to range from 0.020 µg/mL to 2.75 µg/mL, depending on the amount of potato consumed. d-nb.info

Excretion Kinetics and Stability in Biological Samples

For a compound to be a reliable biomarker, its excretion kinetics and stability in biological samples must be well understood. Studies on this compound have shown that it is absorbed after consumption and subsequently excreted in the urine. d-nb.info Following the consumption of a potato-containing meal, the concentration of this compound in urine increases steadily, with levels remaining elevated in first morning void urine the following day. researchgate.netd-nb.info This indicates a relatively rapid absorption and excretion profile that reflects recent dietary intake. d-nb.info

Furthermore, methods for the quantification of this compound in human urine have been developed and validated, demonstrating good stability and reproducibility. researchgate.netd-nb.info These methods typically involve techniques like triple quadrupole mass spectrometry, which allows for sensitive and specific detection. researchgate.netd-nb.info The stability of this compound during cooking and its detectability in urine make it a robust biomarker for dietary exposure studies. d-nb.info

Data Tables

Table 1: this compound Concentration in Urine Following Potato Consumption

| Potato Portion Size | Mean this compound Concentration in Urine (µg/mL) | Range of this compound Concentration (µg/mL) |

| Small | Low | 0.020 - ~0.5 |

| Medium | Moderate | ~0.5 - ~1.5 |

| Large | High | ~1.5 - 2.75 |

This table provides an overview of the correlation between the size of the potato portion consumed and the resulting concentration of this compound detected in urine, based on findings from dietary intervention studies. d-nb.info

Future Research Directions and Emerging Areas

Further Exploration of Glycosidase Inhibition Mechanisms and Specificity

Calystegine A3 is recognized as an inhibitor of glycosidase enzymes, which are crucial for carbohydrate metabolism. biosynth.com Future research will likely focus on a more detailed understanding of how this compound interacts with these enzymes. While it is known to inhibit α-galactosidase and β-glucosidase, the precise molecular interactions and the structural features that determine its specificity for certain enzymes over others are still areas of active investigation. For instance, studies have shown that this compound is a moderate inhibitor of human α-galactosidase but does not significantly inhibit the same enzyme from bovine or rat sources, highlighting species-specific differences. oup.com The inhibitory effect on β-glucosidase also shows variability, with selective inhibition observed for the rat liver enzyme. oup.comresearchgate.net The low level of β-glycosidase inhibition by this compound has been noted. uni-halle.de

Further research is needed to understand the nuances of its competitive inhibition. For example, the methylation of the nitrogen atom in this compound has been shown to significantly enhance its inhibitory action against coffee bean α-galactosidase while diminishing its effect on β-glucosidase. nih.gov This suggests that subtle chemical modifications can dramatically alter its inhibitory profile.

Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

The biosynthesis of this compound is linked to the tropane alkaloid pathway. researchgate.netsci-hub.ru While significant strides have been made, the complete biosynthetic route and the regulatory networks governing its production in plants are not fully understood. It is known that calystegines are derived from pseudotropine. Recent discoveries have identified key enzymes, such as 3β-tigloyloxytropane synthase (TS), a BAHD acyltransferase that catalyzes a crucial step in the pathway. nih.gov Silencing the gene for this enzyme led to a marked decrease in this compound content. nih.gov

Future work will likely involve identifying and characterizing all the enzymes and genes involved in the pathway, from precursor molecules to the final this compound structure. Understanding the regulatory networks, including how factors like plant stress and carbohydrate availability influence its synthesis, is another important research frontier. oup.com For instance, calystegine accumulation has been observed to increase with carbohydrate availability in root cultures. researchgate.netoup.com

Development of Novel Synthetic Routes for this compound and Analogs

The development of efficient and stereoselective synthetic routes for this compound and its analogs is a key area of chemical research. Various synthetic strategies have been explored, including those starting from D-glucose and employing techniques like ring-closing metathesis. researchgate.net Other approaches have utilized a diastereoselective allylation. au.dk The synthesis of both enantiomers of this compound has been achieved, providing valuable tools for stereospecific biological studies. researchgate.net

Future efforts will likely focus on developing more streamlined and scalable syntheses to produce larger quantities of this compound for extensive biological testing. Furthermore, the synthesis of novel analogs with modified hydroxylation patterns or other structural alterations will be crucial for exploring structure-activity relationships and potentially developing more potent and selective glycosidase inhibitors. clockss.org The synthesis of xylobio-calystegine A3, an analog designed as a xylanase inhibitor, is one such example of ongoing research. au.dk

Advanced In Silico Modeling for Enzyme-Inhibitor Design

Computational methods, particularly molecular docking and in silico modeling, are becoming increasingly important in understanding how this compound interacts with its target enzymes. nih.gov These studies provide valuable insights into the binding orientation and the specific molecular interactions, such as hydrogen bonds, that are critical for its inhibitory activity. vulcanchem.com

Molecular docking studies have shown that this compound binds to the active site of β-glucocerebrosidase in a specific orientation (Type 1), similar to calystegine B2. vulcanchem.comresearchgate.netnih.gov This binding is stabilized by hydrogen bonds with key amino acid residues like Asp127, Glu235, and Glu340. vulcanchem.comresearchgate.net In silico analyses have also been used to compare the binding energies of different calystegines, with results suggesting a correlation between binding energy and the number of hydrogen bonds formed. dergipark.org.trdergipark.org.tr For example, docking studies with maltase and sucrase have helped to visualize the hydrogen bonds formed between this compound and the active site residues of these enzymes. researchgate.net

Future research will likely leverage more advanced computational techniques to refine these models, predict the inhibitory activity of novel calystegine analogs, and guide the rational design of new enzyme inhibitors with improved specificity and efficacy.

Investigations into Broader Cellular and Metabolic Effects in Research Models

Beyond its role as a glycosidase inhibitor, this compound is being investigated for its broader effects on cellular and metabolic processes. Recent studies have highlighted its potential protective effects in human adipose-derived stem cells (HuASCs) under high-glucose conditions. Treatment with calystegines has been shown to promote cell survival, reduce oxidative stress, and modulate inflammatory responses in these cells. mdpi.comdntb.gov.ua These effects appear to be mediated, at least in part, through the restoration of the PI3K/AKT/mTOR signaling pathway. mdpi.comdntb.gov.ua

Future investigations will likely expand to other research models to explore the full spectrum of its cellular and metabolic activities. This could include studies on its potential role in neuroprotection, as suggested by its ability to stabilize β-glucocerebrosidase, an enzyme implicated in Gaucher's and Alzheimer's diseases. chemfaces.com

Expansion of Biomarker Applications in Dietary Studies

This compound has emerged as a promising biomarker for dietary intake of certain foods, particularly potatoes. d-nb.info Controlled dietary studies have demonstrated a clear dose-response relationship between potato consumption and the concentration of this compound in urine. d-nb.inforesearchgate.netnih.gov This makes it a valuable tool for nutritional epidemiology, providing an objective measure of food intake that is not subject to the recall biases of traditional dietary assessment methods. d-nb.info

Future research is expected to further validate and expand the use of this compound as a dietary biomarker. This could involve larger and more diverse population studies to confirm its reliability across different demographics and dietary patterns. researchgate.net Additionally, research may explore its potential as a biomarker for the consumption of other calystegine-containing foods, such as tomatoes and eggplants. oup.comhmdb.cawur.nl The development of rapid and sensitive analytical methods for its quantification in biological samples will be crucial for these applications. vulcanchem.comd-nb.info

Q & A

Q. What experimental methods are used to determine the molecular structure of calystegine A3?

this compound’s structure is elucidated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS provides precise molecular weight and formula (C₇H₁₃NO₃, MW 159.18), while ¹H NMR identifies hydroxyl and amine functional groups through chemical shifts and splitting patterns. High-performance liquid chromatography (HPLC) separates this compound from analogs like A1 and A4, confirming purity .

Q. How can researchers verify the purity of synthesized this compound?

Purity is validated using HPLC with refractive index detection, comparing retention times to authenticated standards. Quantitative analysis via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures no residual solvents or byproducts. For new syntheses, elemental analysis (C, H, N) and optical rotation measurements confirm enantiomeric purity .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Synthesis typically involves fragmentation-allylation-metathesis methodologies to construct the polyhydroxy tropane backbone. Key steps include:

- Protecting hydroxyl groups with acetyl or benzyl ethers to prevent side reactions.

- Using Grubbs catalysts for ring-closing metathesis to form the bicyclic structure.

- Deprotection under mild acidic conditions (e.g., HCl in methanol) to avoid decomposition. Critical parameters: pH control (<11) during final steps to prevent degradation .

Advanced Research Questions

Q. How can researchers address challenges in recovering this compound under basic conditions during synthesis?

Degradation in basic media (pH >11) is mitigated by:

- Alternative protecting groups : Using tert-butyldimethylsilyl (TBS) ethers, which resist basic hydrolysis.

- Low-temperature workarounds : Conducting deprotection at 0–4°C to slow decomposition.

- In-situ stabilization : Adding chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation. Post-synthesis recovery is improved via lyophilization after neutralization .

Q. What strategies optimize the enantiomeric purity of this compound in synthetic routes?

Enantiomeric purity is achieved through:

- Chiral auxiliaries : Incorporating Evans’ oxazolidinones to control stereochemistry during allylation.

- Enzymatic resolution : Using lipases or esterases to separate diastereomers.

- Asymmetric catalysis : Employing Sharpless epoxidation or Noyori hydrogenation for stereoselective steps. Validation: Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and circular dichroism (CD) spectroscopy .

Q. How do stability studies under varying pH conditions inform handling protocols for this compound?

Stability is assessed via:

- Accelerated degradation tests : Incubating this compound in buffers (pH 2–12) at 40°C for 24–72 hours.

- Kinetic modeling : Calculating degradation rate constants (k) using HPLC-measured concentration decay. Results show instability at pH >10, necessitating storage at pH 6–8 (2–8°C) and avoidance of prolonged exposure to bases. For biological assays, buffered solutions (e.g., phosphate-buffered saline) are recommended .

Q. What comparative approaches distinguish this compound’s biological activity from its analogs (e.g., A1, B1)?

- Enzyme inhibition assays : Test α-/β-glucosidase and α-mannosidase inhibition using p-nitrophenyl glycoside substrates.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to target enzymes.

- Molecular docking : Compare interactions (e.g., hydrogen bonding with catalytic residues) using AutoDock Vina. this compound shows stronger inhibition than A1 due to its additional hydroxyl group at C3 .

Methodological Guidance

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Meta-analysis : Compile datasets from peer-reviewed studies (e.g., IC₅₀ values) and assess heterogeneity via I² statistics.

- Standardized protocols : Use uniform enzyme sources (e.g., recombinant human enzymes) and buffer conditions.

- Blinded replicates : Minimize bias by randomizing sample order and using automated plate readers .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Nonlinear regression : Fit data to Hill equation models (GraphPad Prism).

- ANOVA with post-hoc tests : Compare means across concentrations (e.g., Tukey’s HSD).

- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。